

Application Notes and Protocols for In Vitro Treatment with Sniper(ER)-110

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Compound of Interest

Compound Name: Sniper(ER)-110

Cat. No.: B12421553

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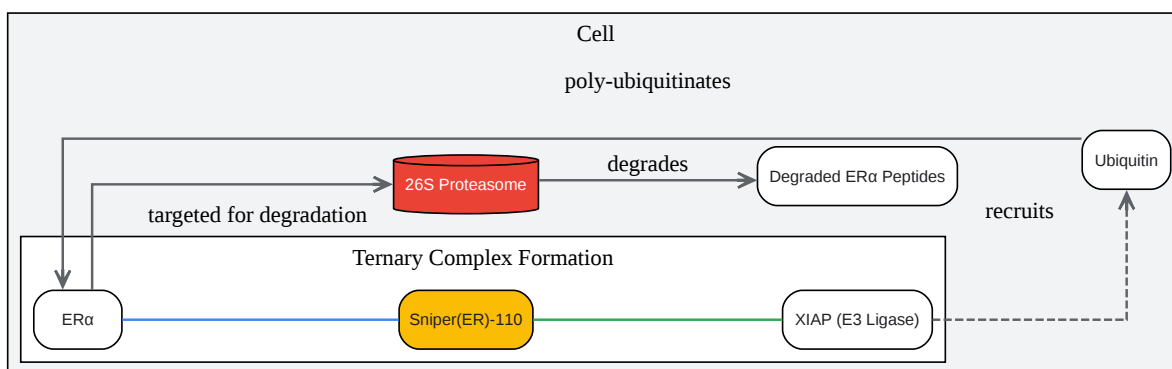
These application notes provide a detailed protocol for the in vitro use of **Sniper(ER)-110**, a specific and nongenetic IAP-dependent protein eraser (SNIPER), designed to induce the degradation of Estrogen Receptor α (ER α). This document is intended for researchers, scientists, and drug development professionals working in areas such as cancer biology and drug discovery.

Introduction

Sniper(ER)-110 is a chimeric molecule that consists of a ligand for the Inhibitor of Apoptosis Proteins (IAPs) and a ligand for the Estrogen Receptor (ER), connected by a linker.[1][2][3][4] This design allows **Sniper(ER)-110** to recruit E3 ubiquitin ligases, preferentially XIAP, to ER α , leading to its ubiquitination and subsequent degradation by the proteasome.[5] This targeted protein degradation strategy offers a powerful tool for studying the effects of ER α depletion and as a potential therapeutic approach for ER α -positive cancers. **Sniper(ER)-110** has been shown to be more potent than its predecessor, SNIPER(ER)-87, in inhibiting the growth of MCF-7 tumor xenografts.[5]

Mechanism of Action

The mechanism of action for **Sniper(ER)-110** involves the formation of a ternary complex between ER α , **Sniper(ER)-110**, and an IAP E3 ligase (primarily XIAP). This proximity induces the poly-ubiquitination of ER α , marking it for degradation by the 26S proteasome. This process is distinct from simple receptor inhibition, as it leads to the physical elimination of the ER α protein from the cell.



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Mechanism of **Sniper(ER)-110** Action.

Quantitative Data Summary

The following tables summarize the quantitative data for Sniper(ER) compounds based on available research.

Table 1: In Vitro Degradation Efficiency of SNIPER(ER) Compounds

Compound	Cell Line	DC50 (4h)	DC50 (48h)	Target Protein	Reference
SNIPER(ER)-51	-	<3 nM	7.7 nM	ER α	[1][2][3][4]

Table 2: Apoptotic Activity of SNIPER(ER) Compounds

Compound	Cell Line	Concentration	Observation	Reference
SNIPER(ER)-10 5	MCF-7	>50 nM	Higher apoptosis than SNIPER(ER)-87	[6]
SNIPER(ER)-11 0	MCF-7	>50 nM	Higher apoptosis than SNIPER(ER)-87	[6]
SNIPER(ER)-12 6	MCF-7	>50 nM	Higher apoptosis than SNIPER(ER)-87	[6]

Experimental Protocols

The following are detailed protocols for the in vitro treatment of cancer cell lines with **Sniper(ER)-110** to assess the degradation of ER α .

Protocol 1: Assessment of ER α Degradation by Western Blot

This protocol outlines the steps for treating ER α -positive breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1) with **Sniper(ER)-110** and analyzing ER α protein levels by Western blot.

Materials:

- **Sniper(ER)-110**
- ER α -positive breast cancer cell lines (e.g., MCF-7, T47D)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- DMSO (vehicle control)

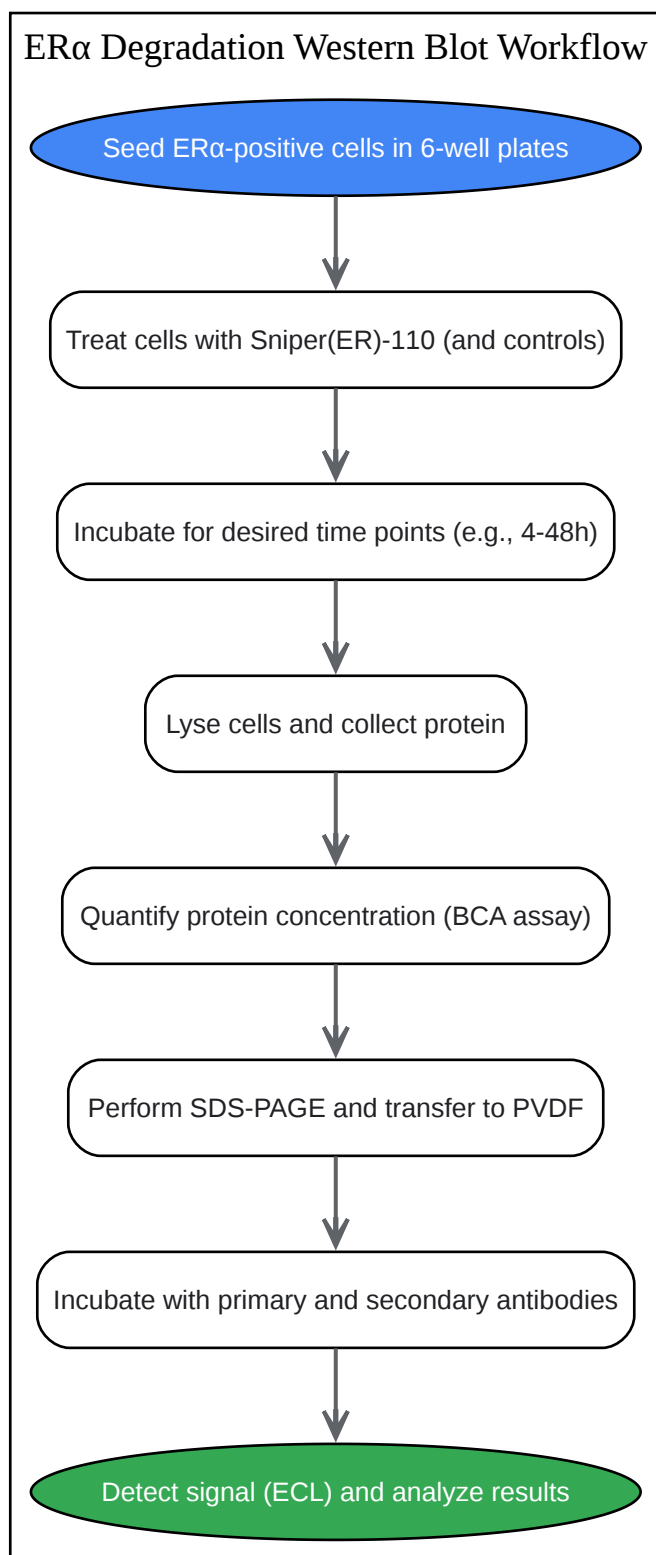
- Proteasome inhibitor (e.g., MG132) (optional, for mechanism validation)
- Phosphate Buffered Saline (PBS)
- RIPA Lysis and Extraction Buffer
- Protease and Phosphatase Inhibitor Cocktail
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-ER α , anti-Actin or anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Seeding:
 - Culture ER α -positive cells in T-75 flasks until they reach 70-80% confluency.
 - Trypsinize and seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
 - Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
- Preparation of **Sniper(ER)-110** Stock Solution:
 - Prepare a 10 mM stock solution of **Sniper(ER)-110** in DMSO.
 - Store the stock solution at -20°C or -80°C.[3]

- Treatment:
 - Prepare serial dilutions of **Sniper(ER)-110** in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 nM).
 - Prepare a vehicle control with the same final concentration of DMSO as the highest **Sniper(ER)-110** concentration.
 - (Optional) For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 μ M MG132) for 1 hour before adding **Sniper(ER)-110**.
 - Remove the old medium from the cells and add the medium containing **Sniper(ER)-110** or vehicle control.
 - Incubate the cells for the desired time points (e.g., 4, 6, 24, 48 hours).
- Cell Lysis:
 - After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
 - Add 100-200 μ L of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification and Western Blotting:
 - Determine the protein concentration of each lysate using a BCA assay.
 - Normalize the protein concentrations and prepare samples for SDS-PAGE.
 - Perform SDS-PAGE, transfer to a PVDF membrane, and block the membrane.

- Incubate with primary antibodies against ER α and a loading control.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate and an imaging system.
- Quantify the band intensities to determine the extent of ER α degradation.



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Workflow for ER α Degradation Analysis.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol describes how to assess the induction of apoptosis in cancer cells following treatment with **Sniper(ER)-110** using Annexin V and Propidium Iodide (PI) staining.

Materials:

- **Sniper(ER)-110**
- ER α -positive breast cancer cell lines (e.g., MCF-7)
- Complete cell culture medium
- DMSO (vehicle control)
- Annexin V-FITC/PI Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of **Sniper(ER)-110** (e.g., concentrations above 50 nM) and a vehicle control for 24 to 48 hours.
- Cell Harvesting:
 - After treatment, collect both the adherent and floating cells.
 - For adherent cells, wash with PBS and detach using trypsin.
 - Combine the floating and detached cells and centrifuge to pellet.
- Staining:
 - Wash the cell pellet with cold PBS.

- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer.
 - Use appropriate controls to set the gates for live, early apoptotic, late apoptotic, and necrotic cells.
 - Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by **Sniper(ER)-110**.

Expected Results

Treatment of ER α -positive cells with **Sniper(ER)-110** is expected to result in a dose- and time-dependent decrease in ER α protein levels. This degradation should be rescued by pre-treatment with a proteasome inhibitor like MG132, confirming the involvement of the ubiquitin-proteasome system.[6] Furthermore, at effective concentrations, **Sniper(ER)-110** is expected to induce apoptosis in sensitive cell lines like MCF-7.[6]

Troubleshooting

- No/low ER α degradation:
 - Confirm the activity of **Sniper(ER)-110**.
 - Check the expression level of ER α in the cell line used.
 - Optimize the concentration and incubation time.
 - Ensure the proteasome is active in the cells.
- High background in Western blot:

- Optimize antibody concentrations and blocking conditions.
- Ensure adequate washing steps.
- High variability in results:
 - Ensure consistent cell seeding density and confluency at the time of treatment.
 - Maintain consistency in reagent preparation and incubation times.

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